2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H16FN3O and its molecular weight is 333.366. The purity is usually 95%.
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Scientific Research Applications
Discovery and Characterization of Novel GPR39 Agonists
Research has identified kinase inhibitors that also act as novel GPR39 agonists. These compounds show probe-dependent and pathway-dependent allosteric modulation by zinc, highlighting zinc's role as an allosteric potentiator of GPR39 activation. This discovery expands potential kinase off-targets to include G protein–coupled receptors, indicating a broader application in drug development and therapeutic interventions (Sato et al., 2016).
Antitumor Properties of Fluorinated Benzothiazoles
Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown potent cytotoxicity in vitro against specific cancer cell lines. This research underlines the potential of fluorinated compounds in cancer therapy, with one compound being the focus of pharmaceutical and preclinical development due to its broad spectrum antitumor activity and the induction of crucial enzymes for antitumor specificity (Hutchinson et al., 2001).
Synthesis and Bioactivity Studies of Benzylidenehydrazino-pyrazoles
A series of benzylidenehydrazino-pyrazoles with substituted benzaldehydes demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors. This research highlights the relevance of fluorinated pyrazole derivatives in developing anti-tumor agents (Gul et al., 2016).
Electrochemical Properties of Fluorinated Pyrazoles
The electrochemical investigation of fluorinated substrates in ionic liquid reveals the feasibility of oxidative ring closure reactions in sustainable methods. This study provides insights into synthesizing pyrazolotriazoles, indicating the potential for environmentally friendly production processes (Costea et al., 2014).
Computational Evaluation of Pyrazole Derivatives
Research involving computational techniques has explored the reactive properties of pyrazole derivatives, indicating their potential as inhibitors against specific enzymes. This suggests the utility of these compounds in developing new drugs, particularly against tuberculosis (Thomas et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-14-3-2-4-15(11-14)13-23-9-10-24-19(20(23)25)12-18(22-24)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIUUAIBAIBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.